molecular formula C11H13ClN6O B7357623 3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

Katalognummer B7357623
Molekulargewicht: 280.71 g/mol
InChI-Schlüssel: CMRSVSNWRQWLEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of various enzymes. For example, the compound inhibits PDE5, which is involved in the degradation of cyclic guanosine monophosphate (cGMP) and is a target for the treatment of erectile dysfunction. Inhibition of CDK2 and GSK-3β can lead to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of PDE5 can lead to increased levels of cGMP, which can lead to vasodilation and improved blood flow. Inhibition of CDK2 and GSK-3β can lead to cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments include its high purity and efficient synthesis method. The compound has shown promising results in various studies and has potential applications in drug discovery and development. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one. One direction is to investigate the compound's potential applications in the treatment of various diseases such as cancer, erectile dysfunction, and inflammation. Another direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its inhibitory activity against specific enzymes. Furthermore, the compound's pharmacokinetic and pharmacodynamic properties need to be studied in detail to understand its efficacy and safety in vivo.

Synthesemethoden

The synthesis of 3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 5-chloropyrimidine-2-amine with 4-piperidone hydrochloride in the presence of sodium bicarbonate and acetic anhydride. The resulting intermediate is then reacted with hydrazine hydrate to obtain the final product. The overall synthesis method is efficient and yields high purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has shown potential applications in drug discovery and development. It has been reported to have inhibitory activity against various enzymes such as phosphodiesterase-5 (PDE5), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various cellular processes and are potential targets for drug discovery. In addition, the compound has also shown anticancer activity by inducing apoptosis in cancer cells.

Eigenschaften

IUPAC Name

3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN6O/c12-8-5-13-10(14-6-8)18-3-1-7(2-4-18)9-15-11(19)17-16-9/h5-7H,1-4H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRSVSNWRQWLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.